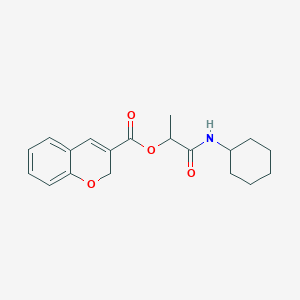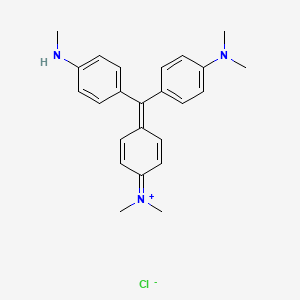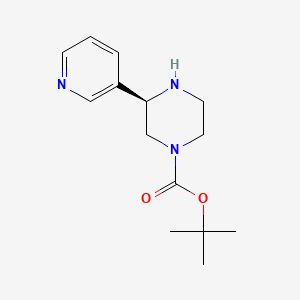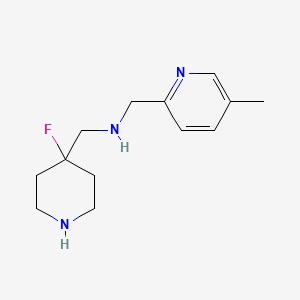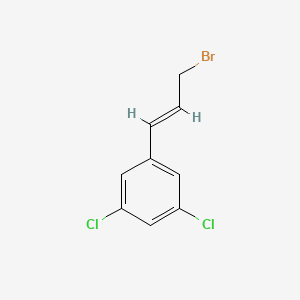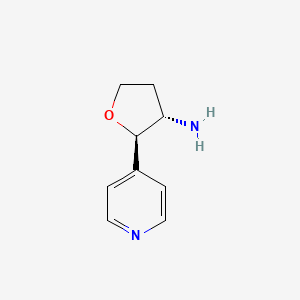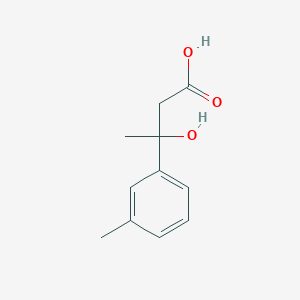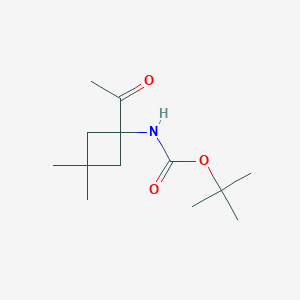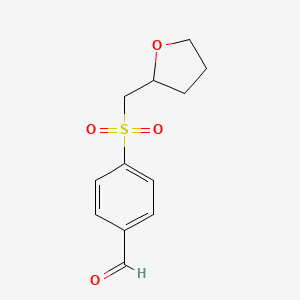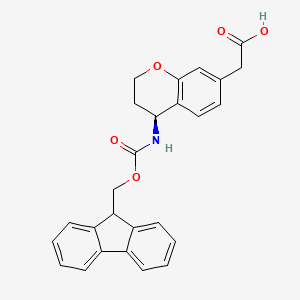
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chroman ring, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the chroman ring system, followed by the introduction of the Fmoc group and the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives.
Reduction: The Fmoc group can be removed under reductive conditions.
Substitution: The acetic acid moiety can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive conditions often involve the use of palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Esterification reactions typically require the use of alcohols and acid catalysts such as sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chroman ring can yield quinone derivatives, while reduction of the Fmoc group results in the formation of the free amine.
Aplicaciones Científicas De Investigación
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group for amines, allowing for selective reactions at other sites on the molecule. The chroman ring system can interact with enzymes and receptors, influencing their activity and function. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.
Uniqueness
The uniqueness of (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Fmoc group allows for selective protection and deprotection strategies, while the chroman ring system provides a versatile scaffold for interactions with biological targets.
Propiedades
Fórmula molecular |
C26H23NO5 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
2-[(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromen-7-yl]acetic acid |
InChI |
InChI=1S/C26H23NO5/c28-25(29)14-16-9-10-21-23(11-12-31-24(21)13-16)27-26(30)32-15-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,13,22-23H,11-12,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1 |
Clave InChI |
RQPCUFGIPJXMNT-QHCPKHFHSA-N |
SMILES isomérico |
C1COC2=C([C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)CC(=O)O |
SMILES canónico |
C1COC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (3S,4S)-4-amino-3-methyl-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15220047.png)
![2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)
